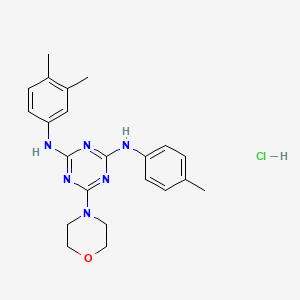
N2-(3,4-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3,4-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6O and its molecular weight is 426.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
N2-(3,4-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of interest in various scientific research applications. This detailed article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Basic Information
- Chemical Formula : C22H27ClN6O
- Molecular Weight : 426.9 g/mol
- CAS Number : 1179470-75-7
Structural Characteristics
The compound features a triazine ring system with multiple substituents that enhance its biological activity. The presence of morpholino and dimethylphenyl groups contributes to its solubility and interaction with biological targets.
Medicinal Chemistry
This compound has shown promise in the development of therapeutic agents. Its structure suggests potential activity against various diseases due to the following properties:
- Anticancer Activity : Preliminary studies indicate that compounds with triazine moieties exhibit antiproliferative effects on cancer cell lines. Research has focused on their ability to inhibit specific kinases involved in cancer progression.
- Antimicrobial Properties : The compound's unique structure may also confer antimicrobial activity. Investigations into its efficacy against bacterial and fungal strains are ongoing.
Pharmacology
The pharmacological profile of this compound includes:
- Enzyme Inhibition : Studies have explored its potential as an inhibitor of various enzymes linked to metabolic disorders. For instance, its role in modulating pathways related to inflammation and oxidative stress is being investigated.
- Neuroprotective Effects : Recent research has suggested that derivatives of this compound may protect neuronal cells from damage caused by neurodegenerative diseases.
Material Science
In material science, the compound's chemical structure allows for its use in:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.
- Nanotechnology : Its ability to form complexes with metal ions opens avenues for developing nanomaterials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a similar triazine derivative inhibited the growth of breast cancer cell lines by interfering with cell cycle progression. The mechanism involved the downregulation of cyclin-dependent kinases (CDKs), leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory found that modifications of triazine compounds exhibited significant antibacterial activity against Staphylococcus aureus. The study suggested that the presence of the morpholino group was crucial for enhancing membrane permeability.
Case Study 3: Neuroprotection
An investigation into neuroprotective agents highlighted that certain triazine derivatives could reduce oxidative stress markers in neuronal cultures exposed to neurotoxins. This suggests potential applications in treating conditions like Alzheimer's disease.
Propriétés
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O.ClH/c1-15-4-7-18(8-5-15)23-20-25-21(24-19-9-6-16(2)17(3)14-19)27-22(26-20)28-10-12-29-13-11-28;/h4-9,14H,10-13H2,1-3H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSLFBUFCWXJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













